molecular formula C12H20NO2P B2741922 N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide CAS No. 2411306-16-4

N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide

Cat. No.: B2741922
CAS No.: 2411306-16-4
M. Wt: 241.271
InChI Key: IDIQVVDSFCUSIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide is an organic compound with a unique structure that includes a phosphoryl group attached to a cyclohexyl ring and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Lewis acid-catalyzed (3 + 2) annulation of bicyclobutanes with ynamides . This reaction proceeds under mild conditions and provides a straightforward route to the target compound.

Industrial Production Methods

Industrial production of N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form corresponding amines and alcohols.

    Substitution: The but-2-ynamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, amines, alcohols, and substituted ynamides.

Scientific Research Applications

N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The but-2-ynamide moiety can participate in covalent bonding with nucleophilic residues, further enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxypropyl)-2-methyl-prop-2-enamide
  • N-Ethyl-N-(2-methylphenyl)but-3-enamide
  • (E)-N-[3-(Methylamino)propyl]-3-thiophen-2-yl)prop-2-enamide hydrochloride

Uniqueness

N-(2-Dimethylphosphorylcyclohexyl)but-2-ynamide is unique due to the presence of both a phosphoryl group and a but-2-ynamide moiety, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-(2-dimethylphosphorylcyclohexyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20NO2P/c1-4-7-12(14)13-10-8-5-6-9-11(10)16(2,3)15/h10-11H,5-6,8-9H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIQVVDSFCUSIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCCCC1P(=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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